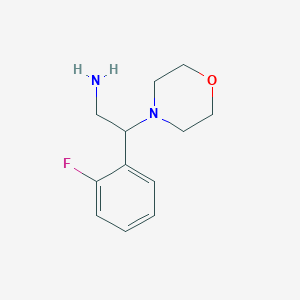

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYHVBHGFOQIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Formation of the Fluorinated Phenyl Intermediate: The starting material, 2-fluorophenylboronic acid, can be synthesized through various methods, including the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

Coupling Reaction: The fluorinated phenyl intermediate is then coupled with a morpholine derivative using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural attributes allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant activity against various neurological conditions, including depression and anxiety disorders .

Mechanism of Action

The mechanism of action involves interactions with specific receptors and enzymes. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, modulating the activity of these targets and leading to desired pharmacological effects .

Materials Science Applications

Advanced Materials Development

The unique structural properties of this compound make it suitable for developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices .

Biological Studies

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its ability to mimic certain biological molecules allows researchers to investigate the dynamics of enzyme-substrate interactions, providing insights into metabolic pathways and potential therapeutic targets .

Case Studies

- Neurological Disorder Treatment : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant efficacy in animal models for treating depression. The study highlighted the compound's ability to enhance serotonin receptor activity, leading to improved mood regulation .

- Material Application in Sensors : Research focused on integrating this compound into polymeric materials for sensor applications revealed that its unique electronic properties contributed to enhanced sensitivity and specificity in detecting chemical agents .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to modulation of the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Positional Isomerism (Fluorophenyl Derivatives)

- The 2-fluorophenyl analog (target compound) vs. the 3-fluorophenyl isomer (CAS 933739-52-7) demonstrates how fluorine position influences electronic and steric profiles.

Halogen Substitution (Fluorine vs. Chlorine)

- Replacing fluorine with chlorine (e.g., 4-chlorophenyl analog) increases molecular weight and lipophilicity (Cl: LogP ~0.71 vs. F: LogP ~0.14), which could enhance membrane permeability but reduce metabolic stability . Chlorine’s larger atomic radius may also sterically hinder interactions in tight binding pockets.

Morpholine Ring Modifications

- Dimethylmorpholine (CAS 1156086-77-9) and methylmorpholine (CAS 954581-27-2) derivatives introduce alkyl groups to the morpholine ring, reducing the amine’s basicity and altering solubility. These modifications are often employed to fine-tune pharmacokinetic properties, such as half-life and tissue distribution .

Salt Forms and Solubility

- The hydrochloride salt of the 3-chlorophenyl analog (CAS 1185302-32-2) exemplifies how salt formation improves aqueous solubility, a critical factor for in vivo efficacy .

Biological Activity

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine, a compound characterized by its unique structural features, including a fluorinated phenyl ring and a morpholine moiety, has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C12H17FN2O |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 927975-34-6 |

| IUPAC Name | This compound |

| Appearance | Powder |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. This compound has shown promise in various studies related to neurological disorders and cancer therapies.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro:

-

Antitumor Activity : In studies assessing its efficacy against cancer cell lines, this compound demonstrated IC50 values in the low nanomolar range against mutant forms of epidermal growth factor receptor (EGFR), indicating potent inhibitory effects on tumor growth (Table 1) .

Cell Line IC50 (nM) A431 (EGFR wt) 83 NCI-H3255 (mutant EGFR) 4.6 - Neuroprotective Effects : Preliminary findings suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter systems, although further research is needed to elucidate these mechanisms.

Pharmacokinetics

Studies have shown favorable pharmacokinetic properties, including enhanced permeability across cell membranes, which is crucial for effective drug delivery. For example, a Caco-2 permeability assay indicated a 14-fold increase in permeability compared to related compounds .

Case Studies

- EGFR Inhibition : A study highlighted the compound's effectiveness as an EGFR inhibitor in lung cancer models, showcasing its potential as a therapeutic agent in osimertinib-resistant cases . The research emphasized the compound's ability to maintain efficacy against various mutations associated with resistance.

- Cytotoxicity Assessment : In cytotoxicity assays, the compound was evaluated for its effects on non-cancerous cell lines to determine selectivity. Results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile .

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-ethylamine | Para-fluorinated phenyl | Moderate activity |

| 2-Fluorophenylboronic acid | Boron-containing | Intermediate for synthesis |

The combination of both fluorinated and morpholine groups provides enhanced stability and binding interactions that are not present in these similar compounds .

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine?

A common method involves a multi-step synthesis:

- Step 1 : Condensation of 1-(2-fluorophenyl)ethanone with morpholine under basic conditions (e.g., NaOH in ethanol) to form an intermediate enone.

- Step 2 : Reduction of the carbonyl group using agents like sodium borohydride or catalytic hydrogenation to yield the amine.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization .

Variants may employ guanidine nitrate and lithium hydroxide for cyclization in related amine syntheses .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H/13C NMR : To confirm the fluorophenyl and morpholine substituents (e.g., aromatic protons at ~7.0–7.5 ppm, morpholine protons at ~3.5–4.0 ppm).

- Mass Spectrometry (MS) : For molecular weight verification (expected [M+H]+ ~251 g/mol).

- HPLC : To assess purity (>95% typical for research-grade material).

- Melting Point : Consistency with literature values (if available) .

Q. What biological activities are associated with structural analogs of this compound?

Morpholine-containing amines often exhibit:

- Antimicrobial activity : Pyrimidin-2-amine derivatives with morpholinophenyl groups show broad-spectrum activity against bacteria/fungi .

- Receptor binding : Fluorophenyl-morpholine hybrids may interact with CNS targets (e.g., serotonin/dopamine receptors), as seen in regulated analogs .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst screening : Lithium hydroxide in ethanol (as in ) improves cyclization efficiency. Alternative bases (e.g., KOH) or microwave-assisted synthesis may reduce reaction time .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition .

Q. What challenges arise in crystallographic analysis of this compound?

- Molecular flexibility : The morpholine ring and fluorophenyl group may hinder crystal packing. Use SHELXL for refinement (high-resolution data required) .

- Twinned crystals : Common in flexible molecules; SHELXL’s TWIN command can model twinning .

- Hydrogen bonding : Limited H-bond donors (only the amine) may necessitate co-crystallization with acids .

Q. How can enantiomeric purity be assessed if chiral centers are present?

Q. What computational methods aid in predicting biological activity?

Q. How do structural modifications (e.g., fluorine substitution) impact physicochemical properties?

- Lipophilicity : Fluorine at the 2-position increases logP vs. para-substituted analogs.

- Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.

- Solubility : Morpholine enhances aqueous solubility via hydrogen bonding .

Methodological Considerations

Q. What precautions are necessary for handling fluorinated amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.